5-(4-Nitrophenyl)-1,2,4-triazin-3-amine

Physicochemical property comparison Drug-likeness prediction Membrane permeability

5-(4-Nitrophenyl)-1,2,4-triazin-3-amine (CAS 886497-42-3, molecular formula C9H7N5O2, molecular weight 217.18 g/mol) is a 5-aryl-substituted 3-amino-1,2,4-triazine derivative. The 1,2,4-triazine-3-amine scaffold is recognized as a privileged structure in medicinal chemistry, serving as a core for kinase inhibitors—particularly pyruvate dehydrogenase kinase (PDK) inhibitors with demonstrated in vivo antitumor efficacy in KRAS-mutant pancreatic ductal adenocarcinoma models—and as a key intermediate in adenosine A2A receptor antagonist programs.

Molecular Formula C9H7N5O2
Molecular Weight 217.18 g/mol
CAS No. 886497-42-3
Cat. No. B11767488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Nitrophenyl)-1,2,4-triazin-3-amine
CAS886497-42-3
Molecular FormulaC9H7N5O2
Molecular Weight217.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN=NC(=N2)N)[N+](=O)[O-]
InChIInChI=1S/C9H7N5O2/c10-9-12-8(5-11-13-9)6-1-3-7(4-2-6)14(15)16/h1-5H,(H2,10,12,13)
InChIKeySFENYYGTKANNSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Nitrophenyl)-1,2,4-triazin-3-amine (CAS 886497-42-3): Structural Identity and Class Positioning for Research Procurement


5-(4-Nitrophenyl)-1,2,4-triazin-3-amine (CAS 886497-42-3, molecular formula C9H7N5O2, molecular weight 217.18 g/mol) is a 5-aryl-substituted 3-amino-1,2,4-triazine derivative [1]. The 1,2,4-triazine-3-amine scaffold is recognized as a privileged structure in medicinal chemistry, serving as a core for kinase inhibitors—particularly pyruvate dehydrogenase kinase (PDK) inhibitors with demonstrated in vivo antitumor efficacy in KRAS-mutant pancreatic ductal adenocarcinoma models—and as a key intermediate in adenosine A2A receptor antagonist programs [2][3]. The compound is listed in the EPA DSSTox database (DTXSID701280785) and is commercially available at purities of 95–98% from multiple suppliers [4]. Its defining structural feature, the electron-withdrawing 4-nitrophenyl group at the 5-position, confers distinct physicochemical properties that cannot be replicated by the unsubstituted phenyl, 4-methylphenyl, or 4-chlorophenyl analogs.

Why 5-(4-Nitrophenyl)-1,2,4-triazin-3-amine Cannot Be Replaced by Common 5-Aryl-1,2,4-triazin-3-amine Analogs: Physicochemical and Electronic Basis


Within the 5-aryl-1,2,4-triazin-3-amine series, the para-substituent on the phenyl ring fundamentally determines lipophilicity, hydrogen-bonding capacity, and electronic character—parameters that directly govern target binding, pharmacokinetic behavior, and synthetic derivatization potential. The 4-nitrophenyl derivative (XLogP3-AA = 0.3, TPSA = 111 Ų, H-bond acceptors = 6) occupies a property space that is inaccessible to the 4-chlorophenyl (XLogP3-AA = 1.1, TPSA = 64.7 Ų, HBA = 4), 4-methylphenyl (XLogP3-AA = 0.9, TPSA = 64.7 Ų, HBA = 4), or unsubstituted phenyl (XLogP3-AA = 0.5, TPSA = 64.7 Ų, HBA = 4) analogs, all computed by PubChem [1][2][3][4]. The 4-nitro group is a strong electron-withdrawing substituent (Hammett σp = +0.78) that polarizes the triazine ring, alters reactivity toward nucleophilic substitution and cross-coupling, and can serve as a precursor to a 4-amino group via reduction—a synthetic handle absent in chloro or methyl analogs [5]. Critically, the 3-nitrophenyl regioisomer (CAS 886497-38-7) shares the identical molecular formula and similar global properties (XLogP3-AA = 0.3, TPSA = 111 Ų) but differs in the spatial orientation of the nitro group, producing distinct dipole moments and steric profiles that affect molecular recognition in enzyme binding pockets [6]. Generic substitution without accounting for these quantifiable property differences risks altering potency, selectivity, solubility, and metabolic stability in unexpected ways—undermining the reproducibility of structure-activity relationship studies.

Quantitative Differentiation Evidence: 5-(4-Nitrophenyl)-1,2,4-triazin-3-amine Versus Closest Analogs


Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Capacity: 4-Nitrophenyl vs. Non-Nitro 5-Aryl Analogs

The target compound possesses a computed TPSA of 111 Ų and 6 hydrogen-bond acceptor (HBA) atoms, versus 64.7 Ų and 4 HBA atoms for the 4-chlorophenyl, 4-methylphenyl, and unsubstituted phenyl analogs. This 71.6% increase in TPSA arises directly from the two oxygen atoms of the 4-nitro group and is a determining factor in predicting oral bioavailability and blood-brain barrier penetration according to Veber and Lipinski rule-based models [1][2][3][4]. The 3-nitrophenyl regioisomer shares the same TPSA (111 Ų) and HBA count (6), confirming that both nitro isomers are differentiated from non-nitro analogs by this parameter, though they are indistinguishable by TPSA alone [5].

Physicochemical property comparison Drug-likeness prediction Membrane permeability

Lipophilicity (XLogP3-AA) Differentiation: Impact on LogD and Metabolic Stability Predictions

The 4-nitrophenyl compound has an XLogP3-AA of 0.3, which is the lowest among the para-substituted analogs: 4-chlorophenyl XLogP3-AA = 1.1, 4-methylphenyl XLogP3-AA = 0.9, and unsubstituted phenyl XLogP3-AA = 0.5 [1][2][3][4]. The 0.8 log unit difference versus the 4-chloro analog represents a ~6.3-fold difference in octanol-water partition coefficient, translating to substantively different predicted solubility and metabolic clearance profiles. The 3-nitrophenyl regioisomer has an identical XLogP3-AA of 0.3, confirming that ortho/meta/para nitro positional isomerism does not alter computed global lipophilicity [5].

Lipophilicity LogP comparison ADME prediction

Electronic Substituent Effect (Hammett σp) and Reactivity: 4-NO2 vs. 4-Cl, 4-CH3, and Parent Phenyl

The 4-nitro group exerts the strongest electron-withdrawing effect among the para-substituted analog series, with a Hammett σp constant of +0.78, compared with +0.23 for 4-chloro, -0.17 for 4-methyl, and 0.00 for unsubstituted phenyl [1]. This 3.4-fold larger σp value versus 4-chloro translates to significantly greater polarization of the triazine ring, which enhances electrophilicity at the C-6 position for nucleophilic aromatic substitution and Suzuki cross-coupling reactions—key synthetic transformations for library expansion. The 3-nitro group (σm = +0.71) has a distinct electronic profile that, while similar in magnitude, operates primarily through inductive rather than resonance effects, producing different regioselectivity in electrophilic substitution reactions [1].

Electronic effect Hammett constant Reactivity prediction Synthetic utility

Class-Level Kinase Inhibitory Potential: 3-Amino-1,2,4-Triazine Scaffold as a PDK1 Inhibitor Pharmacophore

A library of 3-amino-1,2,4-triazine derivatives was systematically evaluated for PDK1 inhibitory activity. The most potent compounds (e.g., 5k, IC50 = 0.01 ± 0.003 µM; 5l, IC50 = 0.03 ± 0.004 µM; 5i, IC50 = 0.06 ± 0.02 µM) substantially outperformed reference PDK inhibitors dichloroacetic acid (DCA, IC50 > 100 µM) and DAP (IC50 > 100 µM) [1]. Compound 5i demonstrated equal antitumor efficacy and better tolerability compared to cisplatin and gemcitabine in a KRAS-mutant solid tumor model in vivo [1]. The 3-amino group and 5-aryl substitution pattern are essential pharmacophoric elements; the 4-nitrophenyl compound retains this core architecture and provides a unique electronic profile (σp = +0.78) that is absent from the compounds in the published library, which predominantly featured indole-based 5-substituents [1].

Kinase inhibition PDK1 Pancreatic cancer Antitumor scaffold

Adenosine A2A Receptor Antagonist Patent Landscape: 5-Aryl-1,2,4-triazin-3-amine as Key Intermediate

The 1,2,4-triazine-3-amine scaffold is explicitly claimed in WO2018130184A1 (US 11,014,904) as a core structure for A2A receptor antagonists with therapeutic applications in oncology and central nervous system disorders [1]. The patent discloses that 6-bromo-5-phenyl-1,2,4-triazin-3-amine—a close synthetic precursor—was elaborated via Suzuki coupling to yield compounds with A2AR IC50 values as low as 0.12 nM [2]. The 5-(4-nitrophenyl) compound provides direct access to the 5-aryl substitution pattern required for A2A antagonist activity and, unlike the 6-bromo intermediate, bears a nitro group that can be selectively reduced to a 4-amino group, enabling further diversification through amide bond formation or diazotization [3].

A2A receptor antagonist Immuno-oncology Patent intermediate Parkinson's disease

Regioisomeric Differentiation: 4-Nitrophenyl (Para) vs. 3-Nitrophenyl (Meta) Substitution Pattern

The 4-nitrophenyl (para) and 3-nitrophenyl (meta) regioisomers share identical molecular formula (C9H7N5O2), molecular weight (217.18 g/mol), XLogP3-AA (0.3), TPSA (111 Ų), and HBA count (6) [1][2]. However, the para-nitro isomer positions the electron-withdrawing group in direct linear conjugation with the triazine ring, maximizing resonance withdrawal (σp = +0.78 vs. σm = +0.71), and presents a symmetrical molecular shape (C2v-like for the aryl ring) that differs from the bent geometry of the meta isomer [3]. In kinase ATP-binding pockets, the para-substitution pattern places the nitro group at a vector that is geometrically distinct from the meta orientation, potentially forming different hydrogen-bonding or dipole-dipole interactions with hinge-region residues [4].

Regioisomer comparison Structure-activity relationship Molecular recognition

Procurement-Driven Application Scenarios for 5-(4-Nitrophenyl)-1,2,4-triazin-3-amine Based on Quantitative Evidence


Parallel Synthesis of Kinase-Focused Compound Libraries Requiring Differentiated Lipophilicity Profiles

In medicinal chemistry programs constructing kinase inhibitor libraries around the 1,2,4-triazine-3-amine core, the 4-nitrophenyl compound (XLogP3-AA = 0.3) provides a hydrophilicity anchor that is 0.6–0.8 log units lower than the 4-methylphenyl and 4-chlorophenyl analogs [1]. This enables systematic exploration of the lipophilicity-activity relationship without altering the core scaffold, directly addressing the common problem of logP creep in hit-to-lead optimization. The compound's 6 HBA atoms and TPSA of 111 Ų also offer a distinct solubility profile that complements higher-logP analogs in property-guided library design [1].

Synthetic Intermediate for A2A Receptor Antagonists via Nitro Reduction and Subsequent Diversification

The 4-nitrophenyl compound serves as a direct precursor to 5-(4-aminophenyl)-1,2,4-triazin-3-amine via catalytic hydrogenation or metal-mediated reduction of the nitro group [2]. This reduced aniline intermediate enables amide coupling, sulfonamide formation, or diazotization/Sandmeyer chemistry—synthetic vectors that are inaccessible from the 4-chlorophenyl or 4-methylphenyl analogs without additional functional group interconversion steps. The patent landscape (WO2018130184A1) explicitly covers 1,2,4-triazine-3-amine derivatives as A2A antagonists, and this compound provides a non-infringing or complementary entry point for structure-activity relationship exploration [3].

Regioisomeric Specificity Controls in Structure-Activity Relationship Studies

For research groups investigating the spatial requirements of the 5-aryl substituent in 1,2,4-triazine-3-amine target engagement, the pair of 4-nitrophenyl (CAS 886497-42-3) and 3-nitrophenyl (CAS 886497-38-7) regioisomers constitutes an ideal matched molecular pair for isolating the contribution of nitro group orientation to biological activity, because all global physicochemical properties are identical (MW = 217.18, XLogP3-AA = 0.3, TPSA = 111 Ų for both) [4][5]. Any differential potency, selectivity, or pharmacokinetic behavior observed between these two compounds can be attributed exclusively to the spatial vector of the nitro group.

Electron-Deficient Triazine Scaffold for Nucleophilic Aromatic Substitution Chemistry

The strong electron-withdrawing character of the 4-nitrophenyl group (σp = +0.78) substantially activates the triazine ring toward nucleophilic aromatic substitution at the C-6 position compared with the 4-chlorophenyl (σp = +0.23) or 4-methylphenyl (σp = -0.17) analogs [6]. This makes the 4-nitrophenyl compound the preferred starting material when C-6 functionalization via SNAr with amines, alkoxides, or thiols is planned as a diversification step, as the enhanced electrophilicity translates to faster reaction rates and higher yields under milder conditions [6].

Quote Request

Request a Quote for 5-(4-Nitrophenyl)-1,2,4-triazin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.